Cas no 1243403-94-2 (4-Chloro-2-cyclopropoxypyridine)

4-Chloro-2-cyclopropoxypyridine is a versatile heterocyclic compound featuring a pyridine core substituted with a chloro group at the 4-position and a cyclopropoxy moiety at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the cyclopropoxy substituent contributes to steric and electronic modulation, enabling selective functionalization. Its well-defined reactivity profile supports applications in cross-coupling reactions, nucleophilic substitutions, and scaffold diversification. The compound’s stability under standard conditions ensures reliable handling and storage, facilitating its use in multi-step synthetic routes. Suitable for research and industrial applications, it offers a balanced combination of reactivity and structural specificity.
4-Chloro-2-cyclopropoxypyridine structure
1243403-94-2 structure
Product Name:4-Chloro-2-cyclopropoxypyridine
CAS No:1243403-94-2
MF:C8H8ClNO
MW:169.608221054077
CID:1033799
PubChem ID:71303321
Update Time:2025-05-24

4-Chloro-2-cyclopropoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2-cyclopropoxypyridine
    • 4-chloro-2-cyclopropyloxypyridine
    • J-514932
    • DTXSID00744896
    • Pyridine, 4-chloro-2-(cyclopropyloxy)-
    • 1243403-94-2
    • MB19965
    • DB-305580
    • G75336
    • AKOS016844719
    • 4-Chloro-2-(cyclopropyloxy)pyridine
    • Inchi: 1S/C8H8ClNO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2
    • InChI Key: OIOLAOPZUUQFJR-UHFFFAOYSA-N
    • SMILES: ClC1C=CN=C(C=1)OC1CC1

Computed Properties

  • Exact Mass: 169.0294416g/mol
  • Monoisotopic Mass: 169.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 22.1Ų

4-Chloro-2-cyclopropoxypyridine Pricemore >>

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4-Chloro-2-cyclopropoxypyridine Related Literature

Additional information on 4-Chloro-2-cyclopropoxypyridine

4-Chloro-2-cyclopropoxypyridine

4-Chloro-2-cyclopropoxypyridine is a heterocyclic organic compound with the CAS number 1243403-94-2. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and potential applications in various fields. The molecule features a pyridine ring substituted with a chlorine atom at position 4 and a cyclopropoxy group at position 2, making it a valuable compound in both academic research and industrial applications.

The synthesis of 4-Chloro-2-cyclopropoxypyridine typically involves multi-step reactions, often starting from pyridine derivatives. One common approach is the Friedel-Crafts alkylation, where the cyclopropoxy group is introduced onto the pyridine ring under specific catalytic conditions. This method ensures high selectivity and yields, making it suitable for large-scale production. Recent advancements in catalytic systems have further improved the efficiency of this reaction, reducing byproduct formation and enhancing overall process sustainability.

One of the most notable applications of 4-Chloro-2-cyclopropoxypyridine is in the field of agrochemicals. The compound has been extensively studied as a potential lead molecule for developing novel pesticides. Its unique structure allows for strong interactions with target enzymes, making it effective against various agricultural pests. Recent research has focused on optimizing its bioavailability and reducing environmental impact, ensuring its compatibility with sustainable farming practices.

In addition to its pesticidal properties, 4-Chloro-2-cyclopropoxypyridine has shown promise in medicinal chemistry. The compound's ability to modulate key biological pathways makes it a valuable intermediate in drug discovery programs. For instance, studies have demonstrated its potential as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes. Furthermore, its structural versatility allows for easy functionalization, enabling researchers to explore its efficacy in treating other conditions such as neurodegenerative diseases.

The chemical stability of 4-Chloro-2-cyclopropoxypyridine is another area of active research. While the compound exhibits good thermal stability under standard conditions, recent investigations have explored its behavior under extreme conditions, such as high temperatures or strong oxidizing environments. These studies aim to better understand its degradation pathways and improve storage conditions to maintain product quality over extended periods.

From an environmental standpoint, the ecological impact of 4-Chloro-2-cyclopropoxypyridine has been a focal point of recent studies. Researchers have evaluated its biodegradability and potential toxicity to aquatic organisms. Initial findings suggest that the compound has low acute toxicity but recommend further long-term studies to assess its chronic effects on ecosystems.

In conclusion, 4-Chloro-2-cyclopropoxypyridine stands out as a versatile and promising compound with applications spanning agrochemicals, pharmaceuticals, and materials science. Its unique structure and favorable chemical properties continue to drive innovative research across multiple disciplines. As advancements in synthetic methodologies and application development progress, this compound is poised to play an increasingly important role in addressing global challenges in health and agriculture.

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